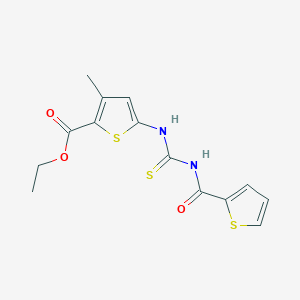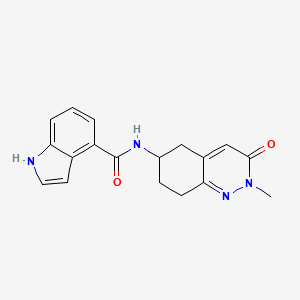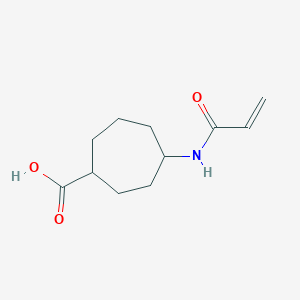
5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone, also known as MCTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MCTP is a heterocyclic compound that contains a pyrrolidinone ring, a thiophene ring, and a morpholine ring.
Scientific Research Applications
Antimicrobial Activities
The compound 5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone, as part of a broader class of compounds, has shown significant potential in antimicrobial applications. In a study by Kocabalkanlı, Ateş, and Ötük (2001), derivatives of thiazolidinones, which are structurally related to the compound , exhibited notable antibacterial activities against a range of pathogens including Staphylococcus aureus and Shigella flexneri, as well as antifungal activity against Candida albicans. These findings suggest the utility of such compounds in developing new antimicrobial agents (Kocabalkanlı, Ateş, & Ötük, 2001).
Chemical Synthesis and Reactivity
The compound's structural framework, specifically the thienyl and pyrrolidinone components, is pivotal in various chemical syntheses and reactions. Yamagata, Takaki, Ohkubo, and Yamazaki (1993) demonstrated the versatility of related structures in producing stable dihydrothiophenium derivatives through reactions with bis-(ethoxycarbonyl)carbenoid, leading to a range of thiophenedicarboxylates and thiophenecarboxylates. Such reactions underscore the compound's potential in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds with diverse applications (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
Catalytic Applications
The structure related to this compound has been explored in catalysis, as evidenced by Zhang et al. (2015), who discovered a cobalt-catalyzed method for synthesizing pyrrolidinones from aliphatic amides and terminal alkynes. This method, leveraging C-H bond functionalization, highlights the potential of incorporating morpholinocarbonyl and pyrrolidinone moieties into catalytic systems for synthesizing valuable cyclic compounds (Zhang et al., 2015).
Electrochemical and Electrochromic Properties
Compounds incorporating thienyl and pyrrolidinone units have been studied for their electrochemical and electrochromic properties. Hwang, Son, and Shim (2010) investigated derivatives of pyrrole that include thienyl moieties, revealing that these compounds exhibit significant electroactivity and robust electrochromic behavior. Such properties suggest the potential of this compound in developing materials for electrochromic devices and other applications requiring electrochemical stability and responsiveness (Hwang, Son, & Shim, 2010).
properties
IUPAC Name |
5-(morpholine-4-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-13-4-3-12(14(18)15-5-7-19-8-6-15)16(13)10-11-2-1-9-20-11/h1-2,9,12H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQMNMJKFYPDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N2CCOCC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2829935.png)



![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2829940.png)
![1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2829941.png)
![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829942.png)
![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)
![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride](/img/structure/B2829947.png)


![benzyl 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2829957.png)
